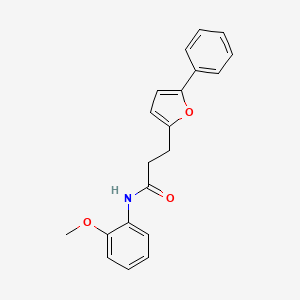![molecular formula C20H19N3O4S B2935390 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-01-9](/img/structure/B2935390.png)
1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel derivatives and compounds that incorporate quinoxaline moieties. For example, the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives has been achieved through a three-component reaction, showcasing the versatility of quinoxaline derivatives in constructing complex molecular architectures (Alizadeh, Ghanbaripour, & Zhu, 2014). Another study describes the facile synthesis of novel 11-(1H-pyrrol-1-yl)-1H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives, highlighting the compound's potential in creating new molecules with unique properties (Azizian et al., 2005).
Catalytic Behavior and Reactivity
Research on the catalytic behavior of compounds containing the quinoxaline moiety has shown promising results. A study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines revealed their good catalytic activities for ethylene reactivity, suggesting potential applications in polymerization and oligomerization processes (Sun et al., 2007). Another investigation into the synthesis of quinoxaline derivatives using dimethyl sulfoxide as both a reactant and a solvent presented an efficient and green methodology, further emphasizing the role of these compounds in catalysis (Xie et al., 2017).
Potential Anti-Cancer Agents
The exploration of quinoxaline derivatives as potential anti-cancer agents has also been a focus of scientific research. A particular study discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, acting through mechanisms such as DNA intercalation and topoisomerase II inhibition, which suggests a promising avenue for the development of new cancer therapies (Via, Gia, Gasparotto, & Ferlin, 2008).
Environmental Friendly Synthesis
The synthesis of complex molecules under environmentally friendly conditions is an important aspect of modern chemical research. For instance, the solvent-free synthesis of new ionic liquids derived from quinoxaline compounds represents an advancement in green chemistry, providing efficient and sustainable methods for creating novel materials (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrroloquinoxaline derivatives, have been reported to exhibit a broad range of biological activities . They have been described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiparasitic, and anticancer compounds .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been reported that similar compounds show interesting cytotoxic potential against different human leukemia cell lines .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQCTQKHCUUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
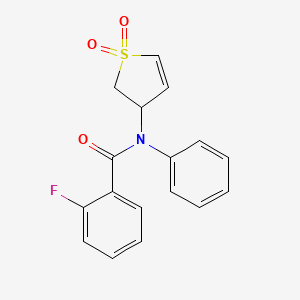
![(Z)-ethyl 1-cyclohexyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2935312.png)

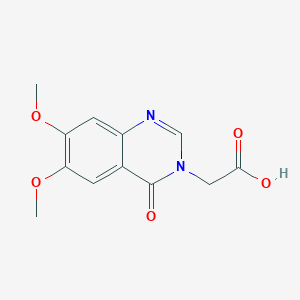
![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)
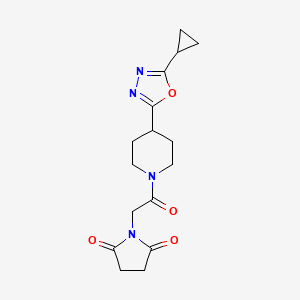
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)
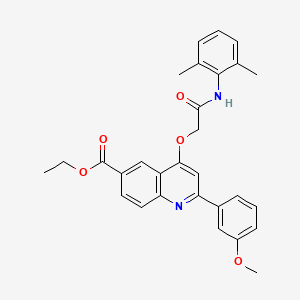
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2935324.png)
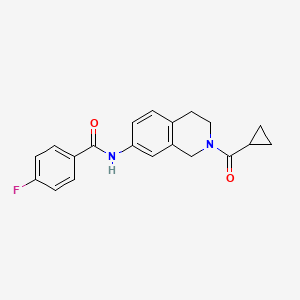
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)
